

Literature review on the effects of RU 33965

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	RU 33965	
Cat. No.:	B1680173	Get Quote

RU 33965: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU 33965 is a synthetic compound classified as a low-efficacy partial inverse agonist of the benzodiazepine receptor. As a member of the 3-cyclopropyl carbonyl imidazobenzodiazepine class, its pharmacological activity centers on the modulation of the y-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Inverse agonists of the benzodiazepine receptor, such as RU 33965, produce effects opposite to those of traditional benzodiazepine agonists (e.g., diazepam) by reducing the GABA-mediated influx of chloride ions into neurons, thereby leading to an increase in neuronal excitability. This technical review synthesizes the available literature on RU 33965, presenting its pharmacological profile, experimental data, and the underlying signaling mechanisms.

Introduction

RU 33965 has been investigated for its potential to modulate cognitive function and other neurological processes. Unlike full inverse agonists, which can be proconvulsant and anxiogenic, partial inverse agonists like **RU 33965** are thought to have a more subtle modulatory effect, potentially offering a better therapeutic window. This document provides a comprehensive overview of the existing research on **RU 33965**, with a focus on quantitative data, experimental methodologies, and the relevant signaling pathways.

Pharmacological Profile

Chemical Information:

Property	Value
IUPAC Name	3-(cyclopropanecarbonyl)-5-methyl-4,5-dihydro-6H-benzo[f]imidazo[1,5-a][1]diazepin-6-one
CAS Number	122321-05-5
Molecular Formula	C16H15N3O2
Molecular Weight	281.31 g/mol

Quantitative Data

No publicly available in-vitro binding affinity data (Ki), half-maximal inhibitory concentration (IC50), or half-maximal effective concentration (EC50) values for **RU 33965** were identified in the reviewed literature. The primary characterization of this compound in the public domain is through in-vivo behavioral studies.

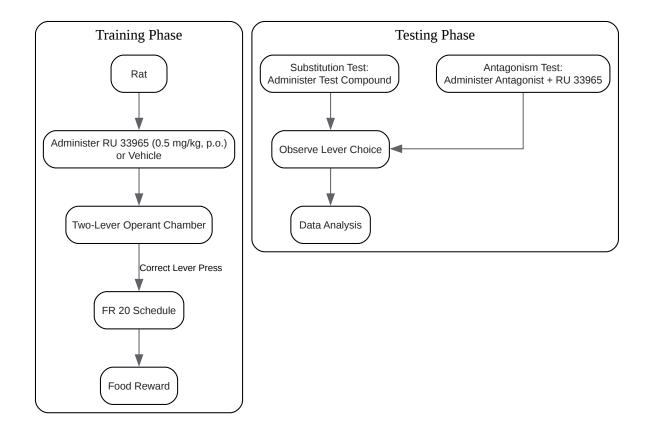
Key In-Vivo Studies Discriminative Stimulus Properties

A key study by Gardner et al. (1992) investigated the discriminative stimulus properties of **RU 33965** in rats. The findings from this study are summarized below.

Parameter	Value	Reference
Training Dose	0.5 mg/kg, p.o.	Gardner et al., 1992
Effect	Consistent discrimination from vehicle	Gardner et al., 1992
Substitution by other compounds	Stronger inverse agonists (FG 7142, S-135, RU 34000) and weak inverse agonists/antagonists (RU 33094, RU 34030, Ro 15-1788, ZK 93426) substituted for the RU 33965 cue.	Gardner et al., 1992
Antagonism	The partial agonist RU 39419 and the full agonists diazepam and loprazolam antagonized the RU 33965 cue.	Gardner et al., 1992

Effects on Behavioral Vigilance in Senescent Rats

A study by Turchi et al. (1996) examined the effects of **RU 33965** on behavioral vigilance in aged rats.

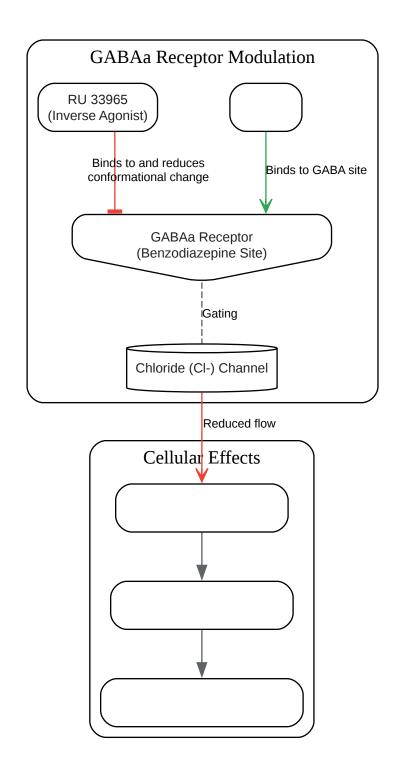

Doses Tested	Effect on Behavioral Vigilance	Reference
0.1 mg/kg and 0.5 mg/kg	Did not beneficially affect the performance of senescent animals; some detrimental effects were observed.[2]	Turchi et al., 1996

Experimental Protocols Drug Discrimination Paradigm (Gardner et al., 1992)

• Subjects: Male rats.

- Apparatus: Two-lever operant chambers.
- Training: Rats were trained to discriminate between RU 33965 (0.5 mg/kg, p.o.) and the vehicle. A fixed-ratio (FR) 20 schedule of food reinforcement was used. This means that the rat had to press the correct lever 20 times to receive a food pellet. One lever was designated as correct after the administration of RU 33965, and the other lever was correct after the vehicle was given.
- Testing: During substitution tests, various doses of other compounds were administered to see if the rats would press the RU 33965-appropriate lever. In antagonism tests, a compound was administered before RU 33965 to see if it would block the discriminative stimulus effect of RU 33965.

Click to download full resolution via product page



Drug Discrimination Experimental Workflow.

Signaling Pathways

RU 33965, as a benzodiazepine receptor inverse agonist, modulates the function of the GABAa receptor. The binding of an inverse agonist to the benzodiazepine site on the GABAa receptor complex allosterically reduces the ability of GABA to open the chloride channel. This leads to a decrease in chloride influx and, consequently, a less hyperpolarized or even depolarized postsynaptic neuron, resulting in increased neuronal excitability.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. GABAA_receptor [bionity.com]
- 2. Effects of benzodiazepine receptor inverse agonists and nicotine on behavioral vigilance in senescent rats PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Literature review on the effects of RU 33965].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1680173#literature-review-on-the-effects-of-ru-33965]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com